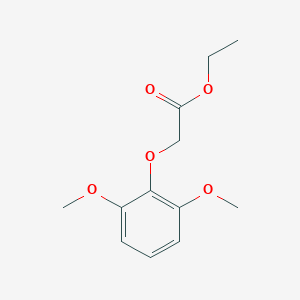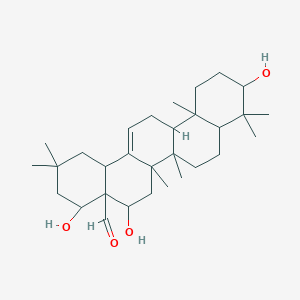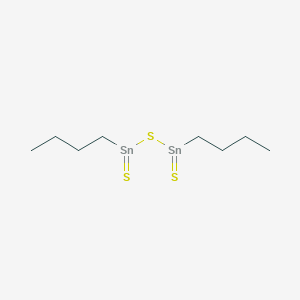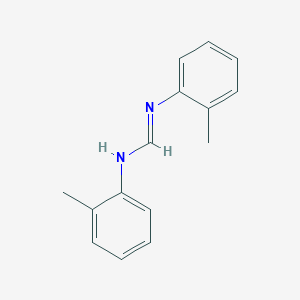
Sekretin (porcin)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Secretin porcine stimulates pancreatic and gastric secretions to aid in the diagnosis of pancreatic exocrine dysfunction and the diagnosis of gastrinoma.
Wissenschaftliche Forschungsanwendungen
Expression im Zentralnervensystem
Sekretin wird im Zentralnervensystem (ZNS) sowohl bei Schweinen als auch bei Ratten exprimiert . Es wird im ZNS produziert und verarbeitet, wie die Detektion von Vorstufen von Sekretin in Extrakten aus der Schweinekortex zeigt . Sekretin-positive Neuronen konzentrieren sich in einem begrenzten Bereich vom Eckpunkt des Gyrus dentatus bis zur Molekularschicht im Hippocampus .
Verteilung in mehreren Hirnarealen
Sekretin und sein Rezeptor sind in verschiedenen Hirnarealen weit verbreitet, darunter die Großhirnrinde, der Hippocampus, der Hypothalamus und das Kleinhirn . Diese breite Verbreitung deutet darauf hin, dass Sekretin möglicherweise verschiedene Rollen im Zentralnervensystem spielt .
Rolle bei neurologischen Funktionen
Sekretin ist an der Vermittlung verschiedener neurologischer Funktionen beteiligt, von einfachen Verhaltensweisen wie Wasser- und Nahrungsaufnahme bis hin zu komplexeren Funktionen wie Emotion, Motorik und Lernen oder Gedächtnis . Dies deutet darauf hin, dass Sekretin möglicherweise zur Behandlung verschiedener neurologischer Erkrankungen eingesetzt werden könnte .
Stimulation der Lipolyse in Adipozyten
In Adipozyten stimuliert Sekretin die Lipolyse, vermittelt durch PKA- und HSL-Signalisierung (hormon-sensitive Lipase) . Es induziert auch die Aufnahme von Fettsäuren und die Sekretion von MCP-1 und Adiponektin . Dies deutet auf eine Rolle von Sekretin beim Fettstoffwechsel hin.
Verbesserung der Gehstrecke
Sekretin erhöht die Gehstrecke, aber nicht die Explorationsaktivität in Tiermodellen mit repetitiver Hyperaktivität
Wirkmechanismus
Target of Action
Secretin (porcine) is a secretin hormone that primarily targets the pancreas and stomach . It stimulates pancreatic and gastric secretions to aid in the diagnosis of pancreatic exocrine dysfunction and gastrinoma . Secretin receptors have been identified in duct, acinar, and centroacinar cells of the pancreas, as well as in brain cells and cells of the vagus nerve .
Mode of Action
Secretin (porcine) interacts with its targets by binding to specific receptors, generally located in the basolateral domain of several cell types . These receptors belong to the G-protein-coupled receptor superfamily, along with VIP and glucagon receptors . The activation of secretin receptors by binding with secretin stimulates adenylate cyclase, leading to the conversion of ATP to cAMP, which acts as a second messenger influencing cell functions .
Biochemical Pathways
Secretin primarily functions to regulate the pH in the duodenum, creating a more neutral environment essential for digestion . It does this by stimulating pancreatic and Brunner’s gland secretion of bicarbonate and water . In addition, secretin inhibits gastric acid secretion by inhibiting gastrin release . It also plays an osmoregulatory function in the brain, similar to that of angiotensin II .
Pharmacokinetics
Secretin has a relatively short half-life in plasma in humans (2.5-4.0 min) . It is administered intravenously, and its dosage varies depending on the indication . For example, to stimulate pancreatic secretions for the diagnosis of exocrine pancreas dysfunction, a dosage of 0.2 mcg/kg is administered over 1 minute .
Result of Action
The primary result of secretin’s action is the stimulation of pancreatic ductal cells to secrete pancreas fluid in large volumes that contain bicarbonate . This creates a more neutral (pH 6 to 8) environment in the duodenum, optimizing the function of pancreatic amylase and lipase . It also stimulates the secretion of bicarbonate and water by cholangiocytes in the bile duct, protecting it from bile acids by controlling the pH and promoting the flow in the duct .
Action Environment
The secretion of secretin is mainly stimulated by gastric acid entering the duodenal lumen . Environmental factors such as the pH level and the presence of gastric acid in the duodenum can influence the action, efficacy, and stability of secretin . In addition, secretin also plays a role in maintaining fluid balance in the body in states of elevated osmolality .
Biochemische Analyse
Biochemical Properties
Secretin (porcine) is a 27-amino acid peptide hormone that interacts with various enzymes and proteins. Its functions are mediated by binding with a specific receptor, generally located in the basolateral domain of several cell types, which belongs to the G-protein-coupled receptor superfamily . The activation of secretin receptors by binding with secretin stimulates adenylate cyclase with consequent conversion of ATP to cAMP, which is the second messenger influencing cell functions .
Cellular Effects
Secretin (porcine) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, secretin stimulates pancreatic and gastric secretions, which are crucial for digestion . It also plays an osmoregulatory function in the brain, similar to that of angiotensin II .
Molecular Mechanism
The mechanism of action of Secretin (porcine) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It helps regulate the pH of the duodenum by inhibiting the secretion of gastric acid from the parietal cells of the stomach and stimulating the production of bicarbonate from the ductal cells of the pancreas .
Metabolic Pathways
Secretin (porcine) is involved in several metabolic pathways. It plays a key role in the intestinal phase of digestion, activating pancreatic, bile duct, and Brunner gland HCO3− secretion
Eigenschaften
CAS-Nummer |
17034-35-4 |
|---|---|
Molekularformel |
C130H220N44O41 |
Molekulargewicht |
3055.4 g/mol |
IUPAC-Name |
5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C130H220N44O41/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147) |
InChI-Schlüssel |
JWQZOTGHUDZFMU-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N |
Key on ui other cas no. |
30632-15-6 |
Sequenz |
HSDGTFTSELSRLRDSARLQRLLQGLV |
Synonyme |
3-beta-Asp-secretin beta-aspartoyl(3)-secretin secretin, beta-Asp(3)- secretin, beta-aspartic acid(3)- |
Herkunft des Produkts |
United States |
Q1: Does Secretin (porcine) play a role in the cyclic AMP signaling pathway within the human colon?
A2: While Secretin (porcine) can stimulate cyclic AMP production in isolated human colonic epithelial crypts, it demonstrates significantly less potency compared to Vasoactive Intestinal Peptide (VIP). [] Studies reveal that VIP is approximately 2500 times more potent than Secretin (porcine) in stimulating adenylate cyclase activity, the enzyme responsible for cyclic AMP production, within these cells. [] This suggests that while both peptides can influence this signaling pathway, VIP plays a more prominent role in regulating intestinal function.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


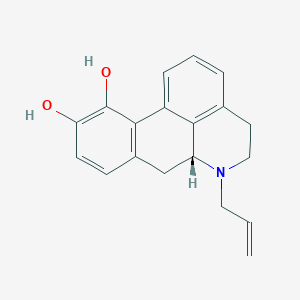

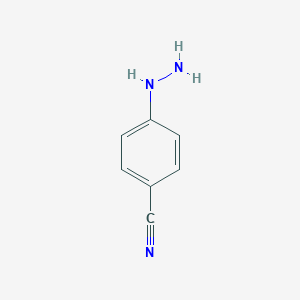
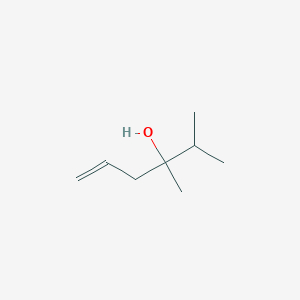
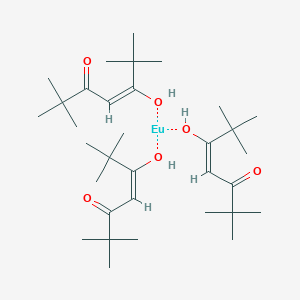
![[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)
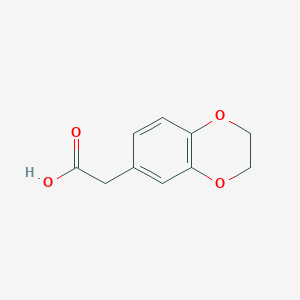
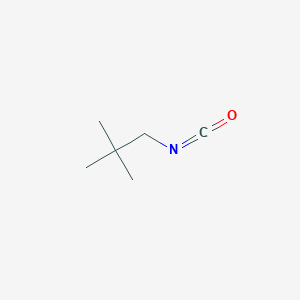
![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)

